Mirabegron Impurity 4
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Overview
Description
Mirabegron Impurity 4 is a chemical compound used in the pharmaceutical industry as an impurity reference standard for the drug Mirabegron . It is a white to off-white crystalline powder . The chemical name of Mirabegron Impurity 4 is ®-2- (2-Aminothiazol-4-yl)-N- (4- (2- (2-aminothiazol-4-yl)acetamido)phenethyl)-N- (2-hydroxy-2-phenylethyl)acetamide .
Synthesis Analysis
In the synthesis of active pharmaceutical ingredients, the control of impurities is essential for producing quality, safe, and efficient drug products . In a study, five impurities of mirabegron, including impurity 4, were synthesized and structurally characterized using NMR, IR, and mass spectral studies . The route of synthesis established in the study was found to be simple, convenient, and economical .Molecular Structure Analysis
The molecular formula of Mirabegron Impurity 4 is C26H28N6O3S2 . The structure of a related impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .Chemical Reactions Analysis
The impurity formed by a Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The reaction between mirabegron and formaldehyde at different temperatures demonstrated that the higher the temperature, the faster the reaction rate and the higher level of this impurity were generated .Physical And Chemical Properties Analysis
The molecular weight of Mirabegron Impurity 4 is 536.7 g/mol . The precision of the proposed HPLC method was found to be 0.06494 (RSD) for intraday and 0.135251 (RSD) for interday that indicates good precision of the sample MIRA analyzed .Scientific Research Applications
Pharmacological Profile and Therapeutic Potential
Mirabegron has been identified as a β3-adrenoceptor agonist, offering a novel mechanism of action for treating overactive bladder syndrome (OAB). Its development aimed to provide an alternative to antimuscarinics with a favorable safety and efficacy profile. The pharmacological properties of Mirabegron, including its action on the β3-adrenoceptor, suggest its potential in improving bladder storage and function without significantly affecting voiding contractions. This unique action presents Mirabegron as a promising agent for managing OAB with potential applications in related bladder disorders.
Pharmacokinetics and Drug Safety :Mirabegron's metabolism and pharmacokinetics have been studied to understand its interaction with other drugs and its tolerability profile. The clearance of Mirabegron involves multiple metabolic and excretory pathways, indicating a low propensity for drug interactions. Understanding these pharmacokinetic properties is crucial for exploring Mirabegron's applications beyond OAB treatment, including its impurities and derivatives (Kashyap & Tyagi, 2013).
Adipose Tissue Activation :Research into Mirabegron's effect on adipose tissue, specifically its ability to "beige" white adipose tissue (WAT), indicates its potential in treating metabolic disorders like obesity and type 2 diabetes (T2D). The activation of β3-Adrenergic Receptors (β3AR) by Mirabegron has shown promising results in inducing beiging in subcutaneous/inguinal WAT, leading to improved glucose metabolism and lipid droplet size without significant cardiovascular side effects (Bel et al., 2021).
Combination Therapy for Obesity :The combination of Mirabegron with physical exercise has been suggested as a strategic approach for activating brown adipose tissue (BAT) in obesity management. This combination leverages distinct signaling pathways for energy expenditure, suggesting Mirabegron's role beyond bladder disorders into broader therapeutic areas (Antunes et al., 2022).
Safety And Hazards
Future Directions
The effects on the cardiovascular system, pharmacokinetic interactions with other drugs, and increased incidence of new malignant events will require careful evaluation in the near future . During the development of pharmaceutical formulation on mirabegron or similar structure, appropriate excipients should be selected or the formaldehyde content in excipients could be controlled to avoid such reactions to improve the quality of the product .
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVOWZGHSXRG-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirabegron Impurity 4 |
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